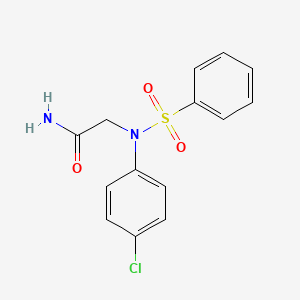

N~2~-(4-chlorophenyl)-N~2~-(phenylsulfonyl)glycinamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

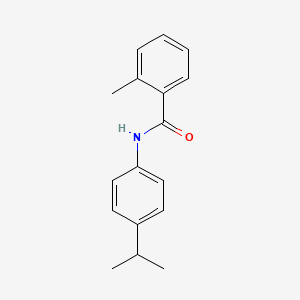

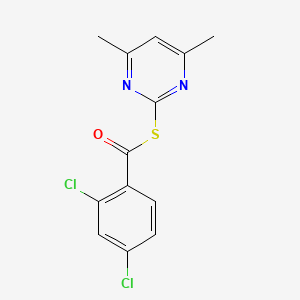

The compound “N~2~-(4-chlorophenyl)-N~2~-(phenylsulfonyl)glycinamide” is a type of sulfonamide, which is a functional group characterized by the presence of a sulfonyl functional group attached to an amine group . Sulfonamides are known for their wide range of biological activities and are used in many pharmaceutical applications .

Molecular Structure Analysis

The molecular structure of “N~2~-(4-chlorophenyl)-N~2~-(phenylsulfonyl)glycinamide” would likely consist of a central carbon atom (from the glycinamide) bonded to two nitrogen atoms. Each of these nitrogen atoms would be bonded to a phenyl ring, one of which would have a chlorine atom attached (4-chlorophenyl) and the other would have a sulfonyl group attached (phenylsulfonyl) .Chemical Reactions Analysis

The chemical reactions of “N~2~-(4-chlorophenyl)-N~2~-(phenylsulfonyl)glycinamide” would likely be influenced by the presence of the sulfonyl and amine groups, as well as the chlorine atom. These functional groups are often reactive and could participate in a variety of chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of “N~2~-(4-chlorophenyl)-N~2~-(phenylsulfonyl)glycinamide” would be influenced by its molecular structure. For example, the presence of the sulfonyl and amine groups could impact its solubility, while the chlorine atom could affect its reactivity .Applications De Recherche Scientifique

Osteoclastogenesis Inhibition and Bone Loss Prevention

A novel compound, N-phenyl-methylsulfonamido-acetamide (PMSA), has shown significant potential in preventing osteoclastogenesis and estrogen-dependent bone loss, indicating its application in treating postmenopausal osteoporosis. PMSA effectively inhibits receptor activator of nuclear factor kappa B ligand (RANKL)-induced osteoclast differentiation in bone marrow-derived macrophage cells, suggesting a therapeutic strategy for anti-osteoporosis drugs through the reduction of osteoclast activity. Specifically, N-2-(5-chloro-2-methoxyphenyl)-N-2-(methylsulfonyl)-N-1-[2-(phenylthio)phenyl]glycinamide (PMSA-5-Cl) prevented bone loss in an ovariectomized (OVX) mouse model, highlighting its potential as a therapeutic agent for postmenopausal osteoporosis (Cho et al., 2020).

Enzymatic and Cellular Pharmacology Insights

Studies have explored the cellular pharmacology of closely related compounds to N2-(4-chlorophenyl)-N2-(phenylsulfonyl)glycinamide, offering insights into their potential therapeutic applications. The cellular uptake and pharmacological behavior of similar sulfonylurea compounds have been analyzed, demonstrating their selective accumulation within cells and potential for drug development. Such studies contribute to understanding the mechanisms of action and therapeutic potential of sulfonylurea derivatives in various diseases (Houghton et al., 1990).

Mécanisme D'action

Propriétés

IUPAC Name |

2-[N-(benzenesulfonyl)-4-chloroanilino]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClN2O3S/c15-11-6-8-12(9-7-11)17(10-14(16)18)21(19,20)13-4-2-1-3-5-13/h1-9H,10H2,(H2,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHNOMHJCCRAUFO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)N(CC(=O)N)C2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[Benzenesulfonyl-(4-chloro-phenyl)-amino]-acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4aR*,7aS*)-1-isobutyl-4-[(2-methoxy-3-pyridinyl)carbonyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5559313.png)

![(1R*,3S*)-7-[(2-methyl-4-phenylpyrimidin-5-yl)carbonyl]-7-azaspiro[3.5]nonane-1,3-diol](/img/structure/B5559316.png)

![1-{3-[4-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]-3-oxopropyl}-2-azepanone](/img/structure/B5559325.png)

![N-ethyl-6-methyl-2-[4-(2-pyrazinylcarbonyl)-1-piperazinyl]-4-pyrimidinamine](/img/structure/B5559343.png)

![4-[4-(1-naphthoyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine](/img/structure/B5559357.png)

![2-[(2-methylphenyl)amino]-N'-{[3-methyl-1-phenyl-5-(1-piperidinyl)-1H-pyrazol-4-yl]methylene}acetohydrazide](/img/structure/B5559389.png)

![2-cyclopropyl-9-[2-(2-hydroxyethoxy)benzyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5559394.png)